molecular formula C15H16BrNO4 B3441656 3-ethyl 5-methyl 6-bromo-1,2-dimethyl-1H-indole-3,5-dicarboxylate

3-ethyl 5-methyl 6-bromo-1,2-dimethyl-1H-indole-3,5-dicarboxylate

Cat. No.: B3441656
M. Wt: 354.20 g/mol
InChI Key: CMTULHRFXGBDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl 5-methyl 6-bromo-1,2-dimethyl-1H-indole-3,5-dicarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the indole family and is known for its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-ethyl 5-methyl 6-bromo-1,2-dimethyl-1H-indole-3,5-dicarboxylate is not fully understood. However, it is believed that its anti-inflammatory properties are due to its ability to inhibit the production of pro-inflammatory cytokines. Its anti-cancer properties are thought to be due to its ability to induce apoptosis in cancer cells. The compound has also been shown to possess antibacterial properties by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethyl 5-methyl 6-bromo-1,2-dimethyl-1H-indole-3,5-dicarboxylate in lab experiments is its ability to cross the blood-brain barrier. This makes it a potential candidate for drug delivery to the brain. Another advantage is its fluorescent properties, which make it a potential candidate for use as a fluorescent probe in bioimaging applications. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase the cost of research.

Future Directions

There are several future directions for research on 3-ethyl 5-methyl 6-bromo-1,2-dimethyl-1H-indole-3,5-dicarboxylate. One area of interest is in the development of new drug delivery systems using this compound. Another area of interest is in the investigation of its potential use as a fluorescent probe in bioimaging applications. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.

Scientific Research Applications

3-ethyl 5-methyl 6-bromo-1,2-dimethyl-1H-indole-3,5-dicarboxylate has potential applications in various fields of scientific research. One of the primary areas of interest is in the field of medicinal chemistry. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In addition, this compound has been studied for its potential use as a fluorescent probe in bioimaging applications.

Properties

IUPAC Name

3-O-ethyl 5-O-methyl 6-bromo-1,2-dimethylindole-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4/c1-5-21-15(19)13-8(2)17(3)12-7-11(16)9(6-10(12)13)14(18)20-4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTULHRFXGBDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)C(=O)OC)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl 5-methyl 6-bromo-1,2-dimethyl-1H-indole-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
3-ethyl 5-methyl 6-bromo-1,2-dimethyl-1H-indole-3,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
3-ethyl 5-methyl 6-bromo-1,2-dimethyl-1H-indole-3,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
3-ethyl 5-methyl 6-bromo-1,2-dimethyl-1H-indole-3,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
3-ethyl 5-methyl 6-bromo-1,2-dimethyl-1H-indole-3,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
3-ethyl 5-methyl 6-bromo-1,2-dimethyl-1H-indole-3,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.